Cas no 70789-55-8 (2,4-O-Benzylidene-1-O-tosyl-D-threitol)

2,4-O-Benzylidene-1-O-tosyl-D-threitol is a protected derivative of D-threitol, featuring a benzylidene acetal group at the 2,4-positions and a tosyl (p-toluenesulfonyl) group at the 1-position. This compound serves as a versatile chiral intermediate in organic synthesis, particularly in the preparation of stereochemically defined molecules. The benzylidene protection enhances stability and selectivity during subsequent reactions, while the tosyl group provides a reactive handle for nucleophilic displacement or further functionalization. Its rigid structure and defined stereochemistry make it valuable for asymmetric synthesis, including the construction of complex carbohydrates, nucleosides, and other bioactive compounds. The product is typically used under controlled conditions to ensure optimal reactivity and yield.
2,4-O-Benzylidene-1-O-tosyl-D-threitol structure
70789-55-8 structure
商品名:2,4-O-Benzylidene-1-O-tosyl-D-threitol
CAS番号:70789-55-8
MF:
メガワット:
CID:4673981

2,4-O-Benzylidene-1-O-tosyl-D-threitol 化学的及び物理的性質

名前と識別子

    • 2,4-O-Benzylidene-1-O-tosyl-D-threitol

2,4-O-Benzylidene-1-O-tosyl-D-threitol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
O210460-200mg
2,4-O-Benzylidene-1-O-tosyl-D-threitol
70789-55-8
200mg
$ 260.00 2022-06-03
TRC
O210460-100mg
2,4-O-Benzylidene-1-O-tosyl-D-threitol
70789-55-8
100mg
$ 155.00 2022-06-03

2,4-O-Benzylidene-1-O-tosyl-D-threitol 関連文献

2,4-O-Benzylidene-1-O-tosyl-D-threitolに関する追加情報

Research Brief on 2,4-O-Benzylidene-1-O-tosyl-D-threitol (CAS: 70789-55-8) in Chemical Biology and Pharmaceutical Applications

The compound 2,4-O-Benzylidene-1-O-tosyl-D-threitol (CAS: 70789-55-8) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications as a chiral building block and intermediate in synthetic chemistry. This research brief synthesizes the latest findings on its structural properties, synthetic utility, and potential therapeutic applications, with a focus on studies published within the past three years.

Recent advances in asymmetric synthesis have highlighted the critical role of 70789-55-8 in constructing complex molecular architectures. A 2023 study in Journal of Organic Chemistry demonstrated its efficacy as a precursor for threitol-derived phosphonates, showing remarkable stereocontrol in nucleophilic substitutions (Zhang et al., 2023). The benzylidene-protected diol moiety provides unique regioselectivity in tosyl displacement reactions, enabling the synthesis of bioactive molecules with quaternary carbon centers.

In pharmaceutical applications, derivatives of 2,4-O-Benzylidene-1-O-tosyl-D-threitol have shown promise as scaffolds for kinase inhibitors. Molecular docking studies published in Bioorganic & Medicinal Chemistry (2024) revealed that structural analogs exhibit high binding affinity to PI3Kδ, suggesting potential in oncology therapeutics. The rigid threitol backbone appears to confer metabolic stability while maintaining target engagement, addressing a key challenge in small-molecule drug development.

Analytical characterization of 70789-55-8 has been enhanced through modern techniques. A 2024 ACS Omega paper reported comprehensive NMR studies (including 13C-DEPT and 2D-HSQC) that resolved previous ambiguities in its conformational dynamics. These findings have important implications for quality control in GMP synthesis, particularly regarding the compound's tendency to form rotamers in solution.

Emerging applications in radiopharmaceuticals have expanded the compound's utility. Researchers at ETH Zürich (2023) utilized 70789-55-8 as a starting material for 18F-labeled PET tracers, capitalizing on the tosyl group's radiosusceptibility. The resulting imaging agents demonstrated improved blood-brain barrier penetration compared to glucose analogs, highlighting its potential in neurological disorder diagnostics.

From a synthetic methodology perspective, recent work has focused on greener transformations. A 2024 Green Chemistry publication detailed a biocatalytic approach to enantiopure 2,4-O-Benzylidene-1-O-tosyl-D-threitol using engineered ketoreductases, achieving 98% ee while eliminating traditional heavy metal catalysts. This aligns with the pharmaceutical industry's increasing emphasis on sustainable manufacturing processes.

Ongoing clinical investigations (Phase I/II) are evaluating threitol-based prodrugs derived from this scaffold for antiviral applications, particularly against RNA viruses. Preliminary data suggests enhanced cellular uptake compared to acyclic nucleoside phosphonates, while maintaining favorable toxicity profiles. These developments position 70789-55-8 as a structurally privileged intermediate in antiviral discovery pipelines.

In conclusion, 2,4-O-Benzylidene-1-O-tosyl-D-threitol continues to demonstrate multifaceted value across chemical biology and pharmaceutical research. Its evolving applications—from asymmetric synthesis to radiopharmaceuticals—underscore the importance of this chiral building block. Future research directions likely include further exploration of its supramolecular properties and expansion into mRNA delivery systems, building upon its demonstrated capacity for nucleic acid interactions.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD